molecular formula C26H25N5O B2718866 N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide CAS No. 923122-75-2

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide

Cat. No.: B2718866
CAS No.: 923122-75-2
M. Wt: 423.52
InChI Key: PRCMSGRDLBBMKM-UHFFFAOYSA-N
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Description

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide is a synthetic small molecule featuring a pyrimidine core substituted with a methyl group and a pyrrolidin-1-yl moiety. The pyrimidine ring is linked via an amino-phenyl group to a naphthalene-2-carboxamide scaffold.

Properties

IUPAC Name

N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O/c1-18-16-24(31-14-4-5-15-31)30-26(27-18)29-23-12-10-22(11-13-23)28-25(32)21-9-8-19-6-2-3-7-20(19)17-21/h2-3,6-13,16-17H,4-5,14-15H2,1H3,(H,28,32)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCMSGRDLBBMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

Target Enzymes and Receptors

  • Phosphodiesterase Type 5 (PDE5) : Inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), promoting vasodilation.
  • Isocitrate Dehydrogenase 1 (IDH1) : Implicated in metabolic pathways, particularly in cancer metabolism.
  • Endothelin-Converting Enzyme 1 (ECE1) : Plays a role in cardiovascular function.
  • Vascular Adhesion Protein 1 (VAP-1) : Involved in inflammation and immune response regulation.

Biochemical Pathways Affected

The compound's interaction with its targets affects several biochemical pathways:

  • Vasodilation : Through PDE5 inhibition, it enhances cGMP levels, leading to relaxation of vascular smooth muscle.
  • Metabolic Regulation : By modulating IDH1 activity, it may influence cellular metabolism and growth.
  • Inflammation : Inhibition of ECE1 and VAP-1 can reduce inflammatory responses, providing potential therapeutic benefits in inflammatory diseases.

Scientific Research Applications

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide has several notable applications in scientific research:

Medicinal Chemistry

This compound acts as a potential antagonist for various receptors and enzymes, making it a candidate for drug development targeting conditions such as:

  • Cancer : Its ability to inhibit IDH1 suggests potential applications in cancer therapy by disrupting metabolic pathways.
  • Cardiovascular Diseases : PDE5 inhibition can be beneficial for treating conditions like pulmonary hypertension.

Biological Studies

The compound’s ability to modulate biological pathways makes it useful in studying cell signaling and enzyme inhibition. It can serve as a tool for researchers investigating the roles of specific enzymes in disease processes.

Material Science

Due to its unique structure, this compound can be explored for developing novel materials with specific electronic or optical properties.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

  • Cancer Metabolism : Research indicates that the inhibition of IDH1 by compounds similar to this compound can disrupt metabolic processes critical for tumor growth .
  • Vasodilation Mechanisms : Studies have shown that PDE5 inhibitors enhance cGMP levels significantly, leading to improved vascular function, which is crucial in managing cardiovascular diseases .
  • Anti-inflammatory Effects : The modulation of VAP-1 has been linked to reduced inflammatory responses, suggesting therapeutic potential in conditions characterized by chronic inflammation .

Mechanism of Action

The mechanism of action of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Carboxamide Substituents

highlights two close analogues (Table 1):

  • 3-Methoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide (G869-0518)
  • 3,5-Dimethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide (G869-0463)
Table 1: Structural and Physicochemical Comparison
Compound ID Molecular Formula Molecular Weight Substituents on Benzamide/Naphthalene Key Structural Features
Target Compound C₂₇H₂₈N₆O 452.56* Naphthalene-2-carboxamide Bulky naphthalene, pyrrolidin-1-yl pyrimidine
G869-0518 C₂₃H₂₅N₅O₂ 403.48 3-Methoxybenzamide Smaller aromatic system, methoxy group
G869-0463 C₂₄H₂₇N₅O₃ 433.51 3,5-Dimethoxybenzamide Increased polarity, dual methoxy groups

*Note: Molecular weight calculated based on formula C₂₇H₂₈N₆O.

Key Observations:

  • Methoxy groups in G869-0518 and G869-0463 increase polarity, which may improve aqueous solubility but reduce membrane permeability compared to the hydrophobic naphthalene moiety .

Comparison with Pyrimidine-Based Analogues

A. 4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate–N-(pyridin-4-yl)naphthalene-2-carboxamide ()
  • Structural Features: Dual naphthalene-carboxamide units connected via hydrogen bonds (N—H⋯N, N—H⋯S) and π-π stacking (3.59 Å interplanar distance). Dihedral angles between pyridine and naphthalene rings: 11.33° and 9.51° .
B. N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide ()
  • Structural Features: Fluorophenyl and hydroxymethyl substituents on pyrimidine. Fluorine’s electronegativity enhances binding to hydrophobic pockets.
  • Comparison: The target compound’s pyrrolidin-1-yl group may confer conformational flexibility, contrasting with the rigid fluorophenyl group in this analogue .

Biological Activity

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide is a complex organic compound that has garnered attention for its potential pharmacological applications. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O2SC_{21}H_{23}N_{5}O_{2}S, with a molecular weight of 409.5 g/mol. The IUPAC name is N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide, which highlights its complex structure featuring a pyrimidine ring, a pyrrolidine group, and a naphthalene moiety.

PropertyValue
Molecular FormulaC21H23N5O2S
Molecular Weight409.5 g/mol
IUPAC NameN-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide
InChI KeyVYJDKHVBTRABQZ-UHFFFAOYSA-N

The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit certain kinases, which play critical roles in cell signaling pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects against various diseases.
  • Receptor Modulation : The compound acts as an antagonist of the vanilloid receptor 1 (TRPV1) and modulates the insulin-like growth factor 1 receptor (IGF1R), impacting pathways involved in pain perception and cellular growth regulation.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

Antitumor Activity :
In vitro studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown efficacy against chronic myelogenous leukemia (CML) models, where it induced complete tumor regression at multiple dose levels without significant toxicity .

Antimicrobial Properties :
The compound has also been evaluated for its antimicrobial activity. Studies suggest that it possesses both antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .

Neuroprotective Effects :
Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The modulation of adenosine receptors by the compound may contribute to its protective effects against neuronal damage .

Case Studies

Several case studies highlight the effectiveness of this compound in various experimental settings:

  • Cancer Treatment : A study involving xenograft models demonstrated that the compound could significantly reduce tumor size in CML, showcasing its potential as an effective anticancer agent.
  • Pain Management : In animal models, this compound exhibited analgesic properties through TRPV1 antagonism, suggesting its utility in pain management therapies .
  • Metabolic Disorders : Research has explored its role in modulating insulin signaling pathways, indicating potential benefits for metabolic disorders such as diabetes .

Q & A

Q. How to analyze polymorphism and its impact on bioactivity?

  • Methodology : Screen polymorphs via solvent crystallization (e.g., ethanol vs. acetone). Characterize forms with PXRD, DSC, and FTIR. Compare dissolution rates and bioactivity (e.g., IC50 shifts >2-fold indicate polymorphism-driven efficacy changes). Reference prior studies on pyrimidine polymorphs (e.g., dihedral angle variations) .

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